![molecular formula C10H9N3O2S B13695006 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole](/img/structure/B13695006.png)
2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a dihydrobenzo dioxin moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-yl hydrazine with carbon disulfide and subsequent cyclization with hydrazine hydrate . The reaction is usually carried out in a solvent such as ethanol under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using appropriate catalysts to increase yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted derivatives with new functional groups attached to the amino group.
Aplicaciones Científicas De Investigación
2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
Uniqueness
2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-thiadiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the thiadiazole ring and the dihydrobenzo dioxin moiety contributes to its potential as a versatile compound in various research applications.
Propiedades
Fórmula molecular |
C10H9N3O2S |
|---|---|
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H9N3O2S/c11-10-13-12-9(16-10)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5H,3-4H2,(H2,11,13) |
Clave InChI |
UBHGTORGLXWNND-UHFFFAOYSA-N |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(S3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


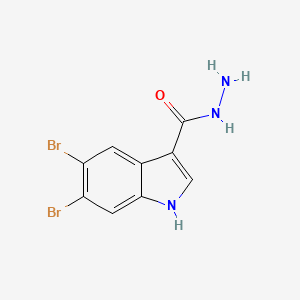
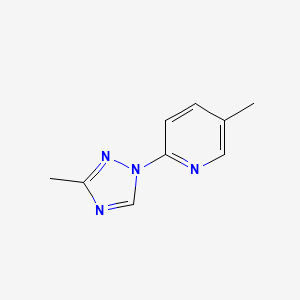
![2,3-Dihydronaphtho[2,3-b][1,4]dioxine](/img/structure/B13694943.png)


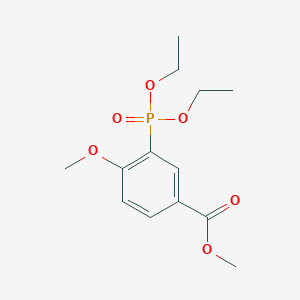
![2-[4-(3-Piperidylmethyl)-1-piperazinyl]ethanol](/img/structure/B13694965.png)
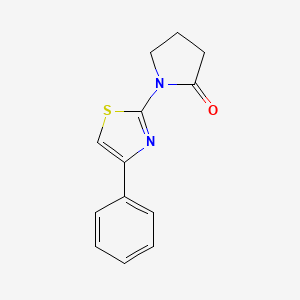
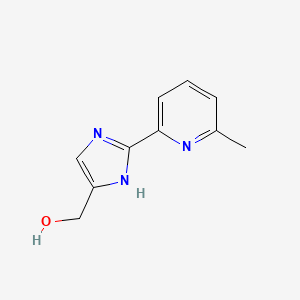
![9-Chlorodibenzo[b,d]furane-3-boronic Acid Pinacol Ester](/img/structure/B13694990.png)

![2-(Boc-amino)-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13694993.png)


